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molecular formula C8H8ClN3 B8373049 2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B8373049
M. Wt: 181.62 g/mol
InChI Key: FMRCNVDMMSRIJW-UHFFFAOYSA-N
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Patent
US08765760B2

Procedure details

A suspension of 1-amino-6-methylpyridin-2(1H)-iminium-2,4,6-trimethylbenzenesulfonate (520 mg, crude product from the previous step, 1.61 mmol), methyl 2-chloroacetate (700 mg, 7.80 mmol) and potassium carbonate (444 mg, 3.22 mmol) in EtOH (10 m L) was stirred at 80° C. for 16 h. After cooled to room temperature, the reaction mixture was concentrated and purified by silica gel column chromatography (eluting with EtOAc in PE, a gradient from 17% to 30% v/v) to give the title compound (290 mg, yield 84%). ESI MS: m/z 182, 184 [M+H]+.
Name
1-amino-6-methylpyridin-2(1H)-iminium 2,4,6-trimethylbenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
444 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]1=[NH2+:9].CC1C=C(C)C=C(C)C=1S([O-])(=O)=O.[Cl:23][CH2:24][C:25](OC)=O.C(=O)([O-])[O-].[K+].[K+]>CCO>[Cl:23][CH2:24][C:25]1[N:9]=[C:3]2[CH:4]=[CH:5][CH:6]=[C:7]([CH3:8])[N:2]2[N:1]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
1-amino-6-methylpyridin-2(1H)-iminium 2,4,6-trimethylbenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN1C(C=CC=C1C)=[NH2+].CC1=C(C(=CC(=C1)C)C)S(=O)(=O)[O-]
Name
Quantity
700 mg
Type
reactant
Smiles
ClCC(=O)OC
Name
Quantity
444 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (
WASH
Type
WASH
Details
eluting with EtOAc in PE

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClCC1=NN2C(C=CC=C2C)=N1
Measurements
Type Value Analysis
AMOUNT: MASS 290 mg
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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